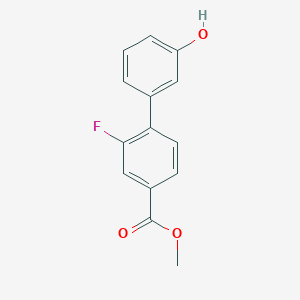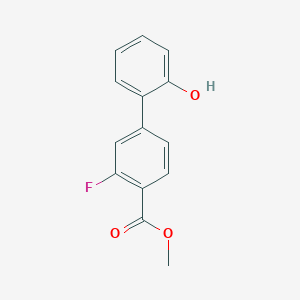
3-(5-Chloro-2-methoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-2-methoxyphenyl)phenol, also known as 5-chloro-2-methoxy-phenol or CMOP, is a phenolic compound of the phenol family. It is a colorless solid with a melting point of 55-56°C, and a molecular weight of 182.56 g/mol. CMOP is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a disinfectant, insecticide, and preservative.
作用機序
CMOP is believed to act by disrupting the metabolic pathways of microorganisms and insects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It also has antifungal and insecticidal properties, and it has been shown to be effective against a variety of insect pests.
Biochemical and Physiological Effects
CMOP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant and antimicrobial properties. In addition, it has been shown to have anti-inflammatory, anti-allergic, and anti-tumor effects.
実験室実験の利点と制限
The primary advantages of using CMOP in laboratory experiments include its low cost, its availability, and its wide range of applications. It is also relatively easy to synthesize and use in experiments. The primary limitation of CMOP is its potential toxicity. It is important to use the compound in a safe and controlled manner.
将来の方向性
The potential applications of CMOP are still being explored. Future research could focus on its use as an antioxidant, an antimicrobial agent, and a preservative. It could also be studied for its potential use in the treatment of cancer, diabetes, and other diseases. In addition, further research could focus on its potential use as an insecticide and a disinfectant. Finally, CMOP could be studied for its potential use in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals.
合成法
CMOP is typically synthesized through a two-step process. The first step involves the reaction of 2-methoxy-5-chlorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. This reaction yields 2-methoxy-5-chlorobenzohydrazide. In the second step, the hydrazide is reacted with sodium hydroxide or potassium hydroxide in an aqueous solution, yielding CMOP.
科学的研究の応用
CMOP has been studied extensively for its potential applications in scientific research. It has been used as a catalyst in organic synthesis and as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used as an antioxidant, an antimicrobial agent, and a preservative. CMOP has been studied for its potential use in the treatment of cancer, diabetes, and other diseases. In addition, it has been investigated as an insecticide and as a disinfectant.
特性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICBOTGWPOHQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683566 |
Source


|
| Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-40-8 |
Source


|
| Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

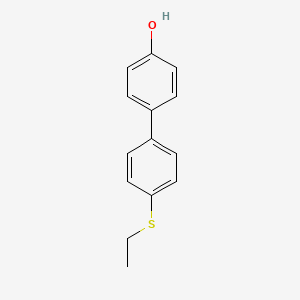
![2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370357.png)
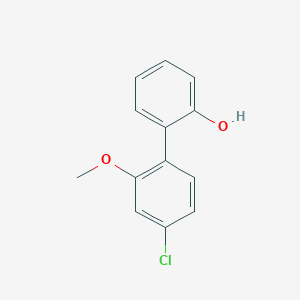
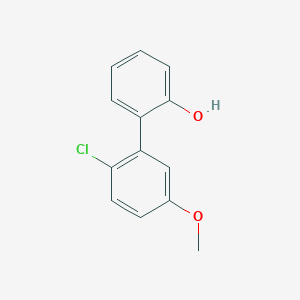
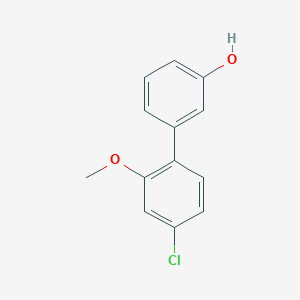


![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370416.png)
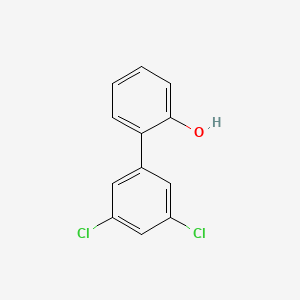
![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)


